molecular formula C11H9BrN2O B7863525 2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one

2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7863525
M. Wt: 265.11 g/mol
InChI Key: UUMPRRJUFLDOCE-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of 2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one involves synthetic routes and specific reaction conditions. Industrial production methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are α-1,4-linked cyclic oligosaccharides obtained from starch degraded by glucosyltransferase . The preparation methods involve the inclusion of host molecules in the non-polar cavity of cyclodextrins, which improves the physical, chemical, and biological characteristics of the compound .

Chemical Reactions Analysis

2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of oxidized derivatives, while reducing agents can result in reduced forms of the compound .

Scientific Research Applications

2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications In chemistry, it is used as a reagent in various chemical reactions In biology, it is used to study the interactions between molecules and biological systemsIn industry, it is used in the development of new materials and products .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other cyclodextrin inclusion complexes and related oligosaccharides. The unique properties of this compound, such as its specific binding affinity and stability, make it distinct from other compounds in its class .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its unique properties and mechanisms of action make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMPRRJUFLDOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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